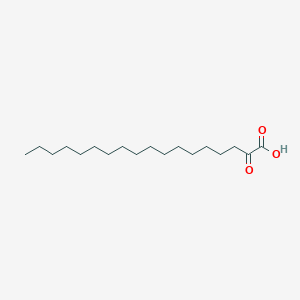
2-Oxooctadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxooctadecanoic acid is a 2-oxo monocarboxylic acid that is octadecanoic acid (stearic acid) in which the hydrogens at position 2 have been replaced by an oxo group. It derives from an octadecanoic acid. It is a conjugate acid of a 2-oxooctadecanoate.
常见问题
Basic Research Questions
Q. How can researchers reliably characterize 2-Oxooctadecanoic acid’s structural and chemical properties?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) for carbon-oxygen bond confirmation (e.g., distinguishing keto groups from esters) and high-performance liquid chromatography (HPLC) for purity validation (>97% as per standardized protocols) . Mass spectrometry (MS) further confirms molecular weight (C₁₈H₃₄O₃, theoretical m/z 298.25) . Reference synthetic standards (e.g., LAR-14-1800-4) ensure analytical consistency .
Q. What are the natural sources or biosynthetic pathways of this compound?
- Methodological Answer : Phytochemical profiling via LC-MS in plant matrices (e.g., Castanea sativa fruits) identifies this compound as a lipid peroxidation byproduct. Isotopic labeling (e.g., ¹³C-glucose) can trace its formation via β-oxidation or enzymatic oxidation of stearic acid .
Q. What is a standard protocol for synthesizing this compound?
- Methodological Answer : Synthesize via decarboxylative ketonization of α-keto precursors (e.g., stearic acid derivatives) under controlled pH and temperature. Optimize yields using catalysts like Pd/C or FeCl₃, with purification via recrystallization or column chromatography .
Q. How should researchers assess purity and stability during storage?
- Methodological Answer : Employ accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., shorter-chain oxoacids) indicate oxidative instability, necessitating inert storage (argon atmosphere, -20°C) .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s role in decarboxylative reactions?
- Methodological Answer : Study radical intermediates using electron paramagnetic resonance (EPR) spectroscopy. Compare reactivity in acylated product synthesis (e.g., ketones vs. thioesters) to determine substituent effects on decarboxylation rates . Computational modeling (DFT) identifies transition states for reaction optimization .
Q. How can researchers resolve contradictions in reported biological activities (e.g., pro-inflammatory vs. antioxidant effects)?
- Methodological Answer : Conduct dose-response assays in cell models (e.g., macrophages) with standardized endpoints (NF-κB activation for inflammation; ROS scavenging for antioxidant activity). Control for isomer purity (e.g., positional isomers like 9- or 12-OxoODE) to isolate structure-activity relationships .
Q. What analytical challenges arise in detecting trace this compound in complex biological matrices?
- Methodological Answer : Use derivatization (e.g., pentafluorobenzyl esters) to enhance GC-MS sensitivity. Validate recovery rates (>90%) via spike-and-recovery experiments in plasma or tissue homogenates, accounting for matrix effects .
Q. How can reaction conditions be optimized for synthesizing this compound derivatives (e.g., α,β-unsaturated carbonyls)?
- Methodological Answer : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Ru or Ir complexes) under varying temperatures. Monitor reaction progress via in-situ FTIR to detect carbonyl intermediates. Isolate products using preparative HPLC and confirm stereochemistry via X-ray crystallography .
Q. Data Reporting and Reproducibility
- Key Consideration : Follow Beilstein Journal guidelines for experimental rigor:
属性
CAS 编号 |
80559-38-2 |
|---|---|
分子式 |
C18H34O3 |
分子量 |
298.5 g/mol |
IUPAC 名称 |
2-oxooctadecanoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h2-16H2,1H3,(H,20,21) |
InChI 键 |
JUCAMRNDACLKGY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(=O)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCC(=O)C(=O)O |
同义词 |
10-ketostearic acid ketostearic acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















